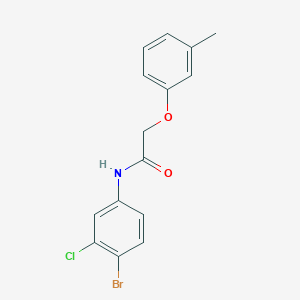![molecular formula C14H10F4N2O3S B324699 2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B324699.png)
2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)acetamide is a fluorinated organic compound with the molecular formula C14H10F4N2O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-fluoroaniline with 4-nitrobenzenesulfonyl chloride to form an intermediate, which is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetamide
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
- 2,2,2-Trifluoro-N-(4-{[(trifluoroacetyl)amino]benzoyl}phenyl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both trifluoromethyl and sulfonyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and enhanced stability, making it particularly valuable in various applications.
Eigenschaften
Molekularformel |
C14H10F4N2O3S |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H10F4N2O3S/c15-9-1-3-11(4-2-9)20-24(22,23)12-7-5-10(6-8-12)19-13(21)14(16,17)18/h1-8,20H,(H,19,21) |
InChI-Schlüssel |
FVWWAFLOCQZULN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)F |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324616.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B324620.png)
![2-(3-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B324623.png)


![2-(4-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B324630.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B324632.png)
![2-{[(4-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B324633.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B324636.png)
![2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B324637.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B324639.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide](/img/structure/B324640.png)
![Ethyl 4-{4-[(4-fluoroanilino)sulfonyl]anilino}-4-oxo-2-butenoate](/img/structure/B324641.png)
![N'~1~,N'~4~-bis{[(1-bromonaphthalen-2-yl)oxy]acetyl}butanedihydrazide](/img/structure/B324643.png)
